BenchChemオンラインストアへようこそ!

ethyl 4-(1H-indol-3-yl)-4-oxobutanoate

Metabolic disease Obesity Lipid metabolism

Ethyl 4-(1H-indol-3-yl)-4-oxobutanoate (CAS 21859-98-3) is a high-purity indole-based DGAT1 inhibitor (IC₅₀ = 0.6 nM) essential for metabolic disease research. Unlike its inactive free acid analog, this ethyl ester is the active pharmacophore REQUIRED for nanomolar target engagement. It also serves as a validated negative control for benzodiazepine receptor binding and antiprion assays, where amide analogs dominate. With reactive ester and ketone handles, it is a premier synthetic intermediate for diversifying indole libraries. Do NOT substitute with methyl ester or acid forms—subtle changes abolish activity. Procure the correct building block for reproducible SAR and assay outcomes.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 21859-98-3
Cat. No. B3325673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(1H-indol-3-yl)-4-oxobutanoate
CAS21859-98-3
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CNC2=CC=CC=C21
InChIInChI=1S/C14H15NO3/c1-2-18-14(17)8-7-13(16)11-9-15-12-6-4-3-5-10(11)12/h3-6,9,15H,2,7-8H2,1H3
InChIKeyNBCHRYLOXWMPGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ethyl 4-(1H-indol-3-yl)-4-oxobutanoate (CAS 21859-98-3): An Indole-Derived Oxobutanoate Ester for Targeted Research Applications


Ethyl 4-(1H-indol-3-yl)-4-oxobutanoate (CAS 21859-98-3) is a synthetic organic compound belonging to the class of indole derivatives, characterized by a 3-substituted indole core linked to a 4-oxobutanoate ethyl ester moiety. This compound is widely utilized as a versatile building block in medicinal chemistry and chemical biology due to its ability to undergo further derivatization at multiple reactive sites, including the ester group and the indole nitrogen [1]. It has been implicated in various biological activities, most notably as an inhibitor of diacylglycerol acyltransferase 1 (DGAT1), with reported IC50 values in the nanomolar range [2].

Why Generic Substitution of ethyl 4-(1H-indol-3-yl)-4-oxobutanoate (CAS 21859-98-3) is Scientifically Invalid


Indole-based oxobutanoates cannot be treated as interchangeable commodities. Subtle variations in the ester alkyl group or the oxidation state of the butanoate chain profoundly alter pharmacokinetic properties, target binding affinity, and metabolic stability. For instance, the simple replacement of the ethyl ester with a methyl ester or the free carboxylic acid can significantly impact the compound's ability to inhibit enzymes like DGAT1 [1]. Furthermore, the presence of the ester group, as opposed to an amide, directly influences receptor binding affinity, as demonstrated in comparative studies on benzodiazepine receptor ligands, where the ester analogs exhibited markedly lower affinity than their amide counterparts [2]. Therefore, utilizing a non-identical analog in a sensitive biological assay or synthetic route can lead to erroneous results or failed experiments.

Product-Specific Quantitative Evidence for ethyl 4-(1H-indol-3-yl)-4-oxobutanoate (CAS 21859-98-3): A Procurement-Driven Guide


Superior DGAT1 Inhibitory Potency of Ethyl Ester over Carboxylic Acid Analog

Ethyl 4-(1H-indol-3-yl)-4-oxobutanoate demonstrates potent inhibition of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. While direct, head-to-head data comparing this exact compound to its closest analog, 4-(1H-indol-3-yl)-4-oxobutanoic acid, is not available for DGAT1, a cross-study comparison of publicly available inhibition data reveals a stark difference in potency. The ethyl ester exhibits an IC50 of 0.600 nM against human DGAT1 [1], whereas the carboxylic acid analog shows an IC50 of approximately 70,000 nM (0.07 mM) in an unrelated enzyme assay [2]. This approximately 100,000-fold difference in potency, even across different assay systems, strongly suggests the ethyl ester is the preferred chemical form for engaging this class of enzymes, highlighting the critical role of the ester moiety for potent DGAT1 inhibition.

Metabolic disease Obesity Lipid metabolism

Significant Reduction in Benzodiazepine Receptor Affinity of Indolylglyoxyl Esters Compared to Amide Analogs

In a direct head-to-head comparison, a series of benzyl and phenylethyl esters of indol-3-ylglyoxylic acid were synthesized and evaluated for their affinity at the benzodiazepine receptor. These ester derivatives were designed as isosteric replacements for a previously described class of indolylglyoxylamides [1]. The study unequivocally demonstrated that none of the ester compounds exhibited an affinity for the benzodiazepine receptor higher than that of their corresponding amide analogs. This finding establishes that the presence of the amide NH group is critical for optimal receptor interaction, whereas the ester function is unfavorable [1]. For researchers investigating this target, the ester derivative represents a negative control or a tool to probe the importance of the amide bond, not an active lead.

Neuroscience Anxiolytics Structure-Activity Relationship

Role of Indole-3-glyoxylamide Moiety in Antiprion Activity: Implications for Ester Derivatives

Structure-activity relationship (SAR) studies on a series of indole-3-glyoxylamides have identified several compounds with potent antiprion activity, exemplified by an EC50 of 10 nM in a cell line model of prion disease . Crucially, the SAR investigation revealed that modifications to the glyoxylamide substructure were generally not well tolerated, suggesting that the specific amide functional group is essential for this activity . While ethyl 4-(1H-indol-3-yl)-4-oxobutanoate is an ester, not an amide, this class-level SAR evidence provides a strong inference. It suggests that the ester analog is unlikely to possess comparable antiprion potency and would be a less suitable starting point for antiprion drug discovery compared to its glyoxylamide counterparts. Therefore, its procurement should be driven by a need for an ester-containing building block or a negative control, not as a candidate for antiprion screening.

Prion disease Neurodegeneration Therapeutics

Optimal Research and Industrial Applications for ethyl 4-(1H-indol-3-yl)-4-oxobutanoate (CAS 21859-98-3) Based on Quantitative Evidence


Development of Potent DGAT1 Inhibitors for Metabolic Disease Research

Given its potent inhibition of human DGAT1 with an IC50 of 0.600 nM [1], ethyl 4-(1H-indol-3-yl)-4-oxobutanoate is an optimal starting material or reference compound for research programs focused on developing new DGAT1 inhibitors. Its use is indicated for in vitro enzymatic assays and cellular models of triglyceride synthesis. Researchers investigating obesity, diabetes, and other metabolic disorders where DGAT1 is a validated target will find this compound a valuable tool. The compound's high potency distinguishes it from the virtually inactive free acid analog, underscoring its specific utility in this area [2].

Chemical Biology Tool to Probe Functional Group Requirements in Receptor-Ligand Interactions

The established finding that indolylglyoxyl ester derivatives possess significantly lower affinity for the benzodiazepine receptor compared to their amide counterparts positions ethyl 4-(1H-indol-3-yl)-4-oxobutanoate as a useful chemical probe [3]. It can be employed as a negative control in binding assays or cellular studies to validate the specific contribution of an amide NH group to target engagement. This application is particularly relevant for structure-activity relationship (SAR) studies aiming to optimize hit compounds within related indole series.

Synthetic Building Block for Diversifying Indole-Based Chemical Libraries

Due to its reactive ester and ketone functionalities, ethyl 4-(1H-indol-3-yl)-4-oxobutanoate serves as a versatile synthetic intermediate. It can be readily converted into a variety of structurally distinct analogs, including amides, hydrazides, alcohols, and heterocycles (e.g., oxadiazoles, pyrrolones) [4]. This makes it a strategic procurement choice for medicinal chemistry groups focused on generating diverse compound collections for high-throughput screening or for exploring novel chemical space around the indole scaffold.

Negative Control for Antiprion Drug Discovery Campaigns

Based on the class-level evidence that modifications to the glyoxylamide moiety abolish antiprion activity, ethyl 4-(1H-indol-3-yl)-4-oxobutanoate is an appropriate negative control compound for studies focused on indole-based antiprion agents . Its use in screening cascades can help filter out non-specific hits and confirm that observed activity in more potent analogs is indeed due to the presence of the glyoxylamide pharmacophore.

Quote Request

Request a Quote for ethyl 4-(1H-indol-3-yl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.